molecular formula C10H21Cl2N3O3S B1383821 2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride CAS No. 2173052-40-7

2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride

Cat. No.: B1383821
CAS No.: 2173052-40-7
M. Wt: 334.3 g/mol
InChI Key: PNSNSRGICUXORQ-DBEJOZALSA-N
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Description

2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride is a useful research compound. Its molecular formula is C10H21Cl2N3O3S and its molecular weight is 334.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel FLAP Inhibitor Synthesis

A novel five-lipoxygenase activity protein (FLAP) inhibitor, closely related structurally to the compound , showed promising pharmacokinetics properties. This inhibitor, labeled with carbon-14 and deuterium, demonstrates the potential of such compounds in medicinal chemistry and drug development (Latli et al., 2015).

Derivatives of Condensed Pyrimidine, Pyrazine, and Pyridine Systems

Research on derivatives similar to the compound of interest, particularly pyrazinothiazines, provides insights into the chemical properties and potential applications of these compounds. The study explored the formation and spectroscopic properties of these derivatives, which are valuable for various chemical syntheses and pharmaceutical applications (Myshkina & Safonova, 1977).

Antioxidant and Analgesic Activities

A compound structurally similar to the one was synthesized and showed significant DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities. This highlights the potential for compounds in this class to be developed into therapeutic agents (Nayak et al., 2014).

Synthesis and Antioxidant Studies

The synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which share a similar core structure, revealed moderate to significant antioxidant activities. These compounds could serve as templates for developing new biologically active molecules (Ahmad et al., 2012).

Synthesis of Spirobenzazolines

Research into the synthesis of 4,5-dihydrofuro[3,4-b]pyran-6-spiro-2′-benzazolines, structurally related to the compound , demonstrated significant analgesic activity. This underscores the potential therapeutic applications of such chemical structures (Coudert et al., 1986).

Antimicrobial Activity of Anthraquinone Derivatives

A study on anthraquinone derivatives incorporating a pyrazole moiety, similar to the compound of interest, showed promising antimicrobial activities. This suggests the potential of these compounds in developing new antimicrobial agents (Gouda et al., 2010).

Properties

IUPAC Name

2-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-N,N-dimethylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3S.2ClH/c1-12(2)10(14)5-13-4-3-11-8-6-17(15,16)7-9(8)13;;/h8-9,11H,3-7H2,1-2H3;2*1H/t8-,9+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSNSRGICUXORQ-DBEJOZALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCNC2C1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride
Reactant of Route 3
2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride
Reactant of Route 4
2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride
Reactant of Route 5
2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride
Reactant of Route 6
2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride

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